4-(1,3-Diphenylbutyl)-o-xylene
Description
Structure
3D Structure
Properties
CAS No. |
56525-86-1 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-(1,3-diphenylbutyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-14-15-23(16-19(18)2)24(22-12-8-5-9-13-22)17-20(3)21-10-6-4-7-11-21/h4-16,20,24H,17H2,1-3H3 |
InChI Key |
LWURZOGQVAFYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 4 1,3 Diphenylbutyl O Xylene
Strategies for the Construction of the 4-(1,3-Diphenylbutyl)-o-xylene Skeleton
The synthesis of the this compound backbone is primarily achieved through electrophilic aromatic substitution, a cornerstone of organic synthesis.
Alkylation and Arylation Approaches (e.g., Friedel-Crafts Reactions)
The most direct method for constructing the this compound skeleton is the Friedel-Crafts alkylation. plymouth.ac.uk This reaction involves the electrophilic substitution of an aromatic proton with an alkyl group. In this specific synthesis, the aromatic ring of o-xylene (B151617) is alkylated by a suitable precursor of the 1,3-diphenylbutyl group. ontosight.ai The reaction typically employs a strong Lewis acid catalyst to generate a carbocation electrophile from an alkyl halide or an alkene. wikipedia.orgmt.com
A plausible synthetic route involves the reaction of o-xylene with a 1,3-diphenylbutyl derivative, such as 1,3-diphenyl-1-butene or a corresponding halide, in the presence of a catalyst. The two methyl groups on the o-xylene ring are ortho- and para-directing activators for electrophilic substitution. Due to steric hindrance from the methyl groups at the ortho positions, the incoming bulky 1,3-diphenylbutyl group is predominantly directed to the para position (position 4).
Key challenges in Friedel-Crafts alkylation include the potential for polyalkylation, where more than one alkyl group is added to the aromatic ring, and carbocation rearrangements, which can lead to a mixture of isomeric products. plymouth.ac.ukmt.com Furthermore, the catalyst itself can promote the isomerization of o-xylene to m-xylene (B151644) or p-xylene (B151628). plymouth.ac.uk Careful control of reaction parameters such as temperature, solvent, and the molar ratio of reactants is crucial to maximize the yield of the desired monoalkylated product. christuniversity.in
| Parameter | Influence on Reaction | Typical Conditions/Considerations |
|---|---|---|
| Alkylating Agent | Determines the substituent group. Can be an alkyl halide, alkene, or alcohol. wikipedia.org | 1,3-diphenyl-1-butene or a 1,3-diphenylbutyl halide would be suitable precursors. |
| Catalyst | Generates the electrophile. Activity and selectivity are key. christuniversity.in | Lewis acids (AlCl₃, FeCl₃) or solid acids (zeolites, V₂O₅/ZrO₂) are common. plymouth.ac.ukresearchgate.net |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can promote side reactions. acs.org | Lower temperatures are often preferred to minimize rearrangement and polyalkylation. acs.org |
| Solvent | Can influence catalyst activity and product distribution. | Inert solvents like nitrobenzene (B124822) or carbon disulfide are traditional, though solvent-free methods are being explored. beilstein-journals.org |
| Reactant Ratio | Using an excess of the aromatic substrate can help to minimize polyalkylation. | A high molar ratio of o-xylene to the alkylating agent is generally favored. |
Stereoselective Synthesis Methodologies for Chiral Centers
The this compound molecule possesses two chiral centers at positions 1 and 3 of the butyl chain. Consequently, the non-stereoselective synthesis described above will produce a racemic mixture of diastereomers. The development of stereoselective synthesis methodologies is essential for obtaining specific, optically active isomers, which is a significant challenge in modern synthetic chemistry. universite-paris-saclay.fr
Enantioselective synthesis aims to produce a single enantiomer, which often requires the use of chiral catalysts, auxiliaries, or reagents. universite-paris-saclay.frrsc.org While specific literature on the stereoselective synthesis of this compound is scarce, general strategies for creating chiral 1,3-diol and related structures can be considered. nih.gov
Possible approaches could include:
Asymmetric Hydrogenation: If the synthesis proceeds via an unsaturated precursor like 4-(1,3-diphenylbut-1-en-1-yl)-o-xylene, asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could establish one of the chiral centers.
Chiral Lewis Acid Catalysis: Employing a chiral Lewis acid in the Friedel-Crafts alkylation step could, in principle, induce asymmetry during the formation of the C-C bond, leading to an enantioenriched product.
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or amines, have emerged as powerful tools for a variety of asymmetric transformations. nih.govehu.es An organocatalytic asymmetric Friedel-Crafts reaction could be a viable, metal-free alternative for constructing the chiral backbone.
These methods focus on controlling the stereochemistry during the formation of the key C-C bonds, a central theme in the synthesis of complex chiral molecules. universite-paris-saclay.fr
Catalytic Systems in Target Molecule Construction
The choice of catalyst is paramount in the synthesis of this compound, profoundly influencing reaction efficiency, selectivity, and environmental impact. christuniversity.in
Homogeneous Catalysts: Traditionally, Friedel-Crafts reactions utilize homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃). plymouth.ac.ukresearchgate.net These catalysts are highly effective in activating the alkylating agent to generate the necessary electrophile. mt.com However, they suffer from significant drawbacks, including their hygroscopic nature, the need for stoichiometric amounts in acylation reactions, and the generation of corrosive and environmentally hazardous waste streams during aqueous workup. wikipedia.orgchristuniversity.inbeilstein-journals.org
Heterogeneous Catalysts: To overcome the limitations of homogeneous systems, there is a growing focus on developing solid acid catalysts. These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental issues. christuniversity.in
Examples of heterogeneous catalysts applicable to this synthesis include:
Zeolites: These microporous aluminosilicates possess strong Brønsted and Lewis acid sites. Their shape-selective properties can enhance selectivity towards the desired isomer and suppress side reactions. plymouth.ac.ukbcrec.id
Supported Metal Oxides: Systems like vanadia supported on zirconia (V₂O₅/ZrO₂) have been shown to be effective and selective catalysts for the Friedel-Crafts alkylation of o-xylene. christuniversity.incsir.co.zachristuniversity.in The catalytic activity is related to the Lewis acidity of the system, which can be tuned by altering the metal oxide loading. christuniversity.in
Sulfonic Acid Resins: Solid organic sulfonic acids can also catalyze Friedel-Crafts alkylations, offering a milder alternative to traditional Lewis acids with minimal formation of undesired by-products. researchgate.net
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ plymouth.ac.uk | High activity. christuniversity.in | Corrosive, difficult to separate, environmentally unfriendly waste. christuniversity.in |
| Heterogeneous Solid Acids | Zeolites, V₂O₅/ZrO₂, Sulfonic Resins plymouth.ac.ukchristuniversity.inresearchgate.net | Reusable, easily separated, less corrosive, environmentally benign. christuniversity.in | Often require higher temperatures, potential for deactivation. bcrec.id |
Post-Synthetic Derivatization and Functionalization Reactions
Once the this compound skeleton is constructed, it can serve as a scaffold for further chemical transformations. These reactions introduce new functional groups, altering the molecule's physical and chemical properties.
Regioselective Functionalization Strategies
Regioselectivity is a key consideration when introducing functional groups onto a molecule with multiple potential reaction sites. In this compound, the three aromatic rings (the o-xylene ring and two phenyl rings) are all susceptible to electrophilic substitution, but their reactivity differs.
Functionalization of the o-Xylene Ring: The o-xylene ring is activated by four alkyl substituents (two methyl groups and two points of attachment of the butyl chain), making it highly susceptible to further electrophilic attack. The directing effects of these groups would likely steer incoming electrophiles to the remaining unsubstituted positions (3 and 6). However, the bulky 1,3-diphenylbutyl group would sterically hinder attack at the adjacent position 3, making position 6 the most probable site for reactions like nitration google.com or halogenation. Catalytic oxidation could target the methyl groups or the aromatic ring itself, potentially leading to phthalic anhydride (B1165640) or its derivatives under harsh conditions. nih.govresearchgate.net
Functionalization of the Phenyl Rings: The two terminal phenyl rings are less activated than the o-xylene ring. They would undergo electrophilic substitution at the ortho and para positions relative to the alkyl substituent. Steric hindrance would likely favor substitution at the para position.
Functionalization of the Alkyl Chain: The alkyl chain itself can be functionalized. For instance, benzylic positions could be susceptible to radical halogenation. The Ritter reaction, which involves the reaction of a carbocation with a nitrile in the presence of a strong acid, could potentially be used to introduce an amide functionality onto the alkyl chain. researchgate.net
Derivatization is a common technique used to modify an analyte to make it more suitable for analysis, for example, by gas chromatography (GC). sigmaaldrich.comresearch-solution.com This can involve reactions like alkylation, acylation, or silylation to replace active hydrogens on functional groups. research-solution.comresearchgate.net
Mechanistic Insights into Derivatization Pathways
Understanding the reaction mechanisms is crucial for controlling the outcome of derivatization reactions.
Electrophilic Aromatic Substitution: The functionalization of the aromatic rings proceeds via the well-established mechanism of electrophilic aromatic substitution. An electrophile (E⁺) attacks the π-system of an aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon atom that bears the electrophile, restoring the ring's aromaticity and yielding the substituted product. wikipedia.orgmt.com The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring.
Side-Chain Reactions: Functionalization of the alkyl chain can occur through different mechanisms. For example, side-chain alkylation can proceed via a carbanionic intermediate when using alkali metal catalysts. google.com Radical reactions, initiated by light or a radical initiator, can lead to substitution at the benzylic positions of the diphenylbutyl group.
Rearrangements and Side Reactions: During derivatization under acidic conditions, particularly those involving carbocation intermediates, there is a risk of side reactions. For instance, Friedel-Crafts alkylations are known to be reversible, which can lead to dealkylation or transalkylation, where the alkyl group migrates to a different position or to another molecule. wikipedia.org
The interplay of these mechanistic pathways determines the final product distribution and highlights the complexity of performing selective transformations on a multifunctional molecule like this compound.
Green Chemistry Principles in the Synthesis of Xylene-Derived Compounds
The synthesis of specialized aromatic compounds, such as this compound, is traditionally reliant on classical methods like Friedel-Crafts alkylation. These conventional routes often employ stoichiometric amounts of strong Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), and volatile organic solvents, which raise environmental and safety concerns. gctlc.org In response, the application of green chemistry principles to the synthesis of xylene-derived compounds aims to develop more sustainable and efficient chemical processes by focusing on safer reagents, alternative solvents, and energy-efficient methodologies. nih.gov
Exploration of Sustainable Reagents and Solvents
A primary focus of green chemistry in this context is the replacement of hazardous and waste-generating reagents with more benign and recyclable alternatives. The synthesis of diarylalkanes and other alkylated aromatics, which forms the structural basis of this compound, has been a fertile ground for this exploration.
Sustainable Reagents:
Traditional Friedel-Crafts alkylation reactions are catalyzed by strong Lewis acids that are difficult to recover and often require aqueous work-ups, generating significant waste. gctlc.org Research has demonstrated the viability of several greener catalytic systems:
Solid Acid Catalysts: Heterogeneous catalysts like zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and various phosphates offer significant advantages. caf.ac.cnnih.gov They are typically non-corrosive, reusable, and can be easily separated from the reaction mixture by simple filtration, simplifying the process and reducing waste. gctlc.org For instance, zeolites have been effectively used in the alkylation of various aromatics, including xylenes. caf.ac.cn
Graphite (B72142): Unmodified graphite has been identified as an effective, mild, and inexpensive catalyst for the alkylation of aromatic compounds. researchgate.net It provides a green alternative to aluminum chloride, eliminating unwanted side products and simplifying the work-up to a filtration step. gctlc.org
Ionic Liquids (ILs): Certain ionic liquids can function as both the solvent and the catalyst. mdpi.com For example, chloroaluminate ILs have been used to catalyze Friedel-Crafts reactions efficiently. mdpi.com More advanced systems utilize dual Brønsted/Lewis acidic ionic liquids that are highly active and can be recycled multiple times, making the synthesis process greener. mdpi.com
Sustainable Solvents:
The choice of solvent is critical to the environmental footprint of a synthetic process. Green chemistry promotes the reduction or replacement of volatile organic compounds (VOCs).
Deep Eutectic Solvents (DES): A novel class of green solvents, DESs, such as the one formed between choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), have been successfully used as both a catalyst and solvent for Friedel-Crafts reactions. rsc.org These solvents are often biodegradable, have low vapor pressure, and are inexpensive. rsc.org
Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green approach. Microwave-assisted organic synthesis (MAOS) often enables solvent-free reactions, reducing waste and simplifying product purification. ijpsjournal.comscielo.org.mx For example, the synthesis of various heterocyclic compounds has been achieved with high yields under solvent-free microwave conditions. ijpsjournal.com
The following table compares traditional reagents and solvents with their sustainable counterparts for reactions relevant to the synthesis of xylene derivatives.
| Feature | Traditional Method | Green Alternative | Key Advantages of Green Alternative |
| Catalyst | Aluminum Chloride (AlCl₃) gctlc.org | Zeolites, Graphite, Acidic Ionic Liquids gctlc.orgcaf.ac.cnmdpi.com | Reusable, non-corrosive, simple filtration work-up, reduced waste. gctlc.org |
| Solvent | Volatile Organic Solvents (e.g., Benzene (B151609), CS₂) researchgate.net | Ionic Liquids, Deep Eutectic Solvents, Solvent-Free rsc.orgscielo.org.mx | Low volatility, often recyclable, reduced environmental impact. rsc.org |
| Work-up | Aqueous Quench gctlc.org | Simple Filtration gctlc.org | Eliminates aqueous waste streams, simplifies purification. gctlc.org |
Development of Energy-Efficient Synthetic Routes
Reducing energy consumption is a cornerstone of green chemistry, directly impacting the cost and environmental footprint of chemical manufacturing. The development of energy-efficient routes often involves alternative energy sources to conventional heating.
Microwave-Assisted Synthesis (MAOS):
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. mdpi.com By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. ijpsjournal.commdpi.com
Research has shown the successful application of microwave assistance in numerous reaction types relevant to the synthesis of complex aromatic structures:
Friedel-Crafts Reactions: The acylation of aromatic compounds using deep eutectic solvents as catalysts can be performed under microwave irradiation, achieving high yields in significantly shorter reaction times compared to conventional methods. rsc.org
Heterocyclic Synthesis: The synthesis of various heterocyclic compounds, which can be complex multi-step processes, has been accelerated using microwaves, often in solvent-free conditions. ijpsjournal.commdpi.com For example, a reaction that required 4 hours under conventional heating was completed in 2 minutes with microwave assistance, with an improved yield. ijpsjournal.com
Coupling Reactions: Cross-coupling reactions, which are fundamental for creating carbon-carbon bonds, benefit greatly from microwave heating, which allows for rapid and efficient synthesis in aqueous media. acs.org
The table below illustrates the energy and time savings achievable with microwave-assisted synthesis compared to conventional heating for relevant reaction types.
| Reaction Type | Conventional Method (Heating) | Microwave-Assisted Method | Reference |
| Enaminone Synthesis | Reflux in xylene (hours) | 5 minutes (solvent-free), higher yield | mdpi.com |
| Pyrazolecarboxamide Synthesis | N/A | 20 minutes, 52-93% yield | ijpsjournal.com |
| Imidazole Synthesis | 150-200 °C, 4-6 hours, 40-90% yield | 180 °C, 5 minutes, 80-90% yield | ijpsjournal.com |
| Friedel-Crafts Acylation | Hours | Minutes, high yields | rsc.org |
Photocatalysis:
Another promising energy-efficient approach involves photocatalysis, which uses light as a clean and renewable energy source to drive chemical reactions. mdpi.com This method allows reactions to proceed under mild conditions, reducing the need for high temperatures and pressures. While much of the research on xylene derivatives has focused on oxidation to produce terephthalic acid, the principles of using light to activate molecules are broadly applicable. mdpi.com The photocatalytic conversion of p-xylene, for instance, has achieved a 92% conversion rate under optimized light conditions. mdpi.com
By integrating these green chemistry principles—utilizing sustainable and recyclable reagents, minimizing or eliminating harmful solvents, and employing energy-efficient technologies like microwave irradiation—the synthesis of complex molecules such as this compound can be redesigned to be significantly more environmentally benign and economically viable.
Mechanistic Investigations of Reactivity and Chemical Transformations
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 4-(1,3-diphenylbutyl)-o-xylene is most plausibly achieved via the acid-catalyzed alkylation of o-xylene (B151617) with a suitable C16 alkylating agent, such as 1,3-diphenyl-1-butene, or through the reaction with styrene, which can dimerize and subsequently alkylate the aromatic ring. dntb.gov.uamdpi.com The overarching mechanism is a multi-step electrophilic aromatic substitution (EAS). mdpi.com
The general pathway proceeds as follows:
Formation of the Electrophile: A strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, superacids) interacts with the alkylating agent to generate a carbocation electrophile. researchgate.netmt.com For an alkene precursor like 1,3-diphenyl-1-butene, protonation by a Brønsted acid generates the 1,3-diphenylbutyl carbocation. This secondary benzylic carbocation is relatively stable due to charge delocalization into the adjacent phenyl ring.
Electrophilic Attack: The electron-rich π system of the o-xylene ring acts as a nucleophile, attacking the electrophilic carbocation. mdpi.com This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex. The aromaticity of the ring is temporarily lost during this stage. christuniversity.in
Deprotonation: A weak base, such as the conjugate base of the acid catalyst (e.g., AlCl₄⁻), removes a proton from the sp³-hybridized carbon of the sigma complex. christuniversity.in This step restores the aromaticity of the xylene ring, yielding the final product, this compound, and regenerating the acid catalyst. mdpi.com
Kinetic and Thermodynamic Studies of Key Steps
The kinetics and thermodynamics of Friedel-Crafts alkylations dictate the reaction rate and the final product distribution.
Kinetic Control: The rate-determining step in this mechanism is typically the formation of the high-energy sigma complex (arenium ion). scielo.br The reaction rate is dependent on the concentrations of the aromatic substrate, the alkylating agent, and the catalyst. core.ac.uk Kinetic studies on similar liquid-phase alkylations of aromatics over solid acid catalysts often fit pseudo-first or second-order kinetic equations or more complex Langmuir-Hinshelwood models that account for catalyst surface adsorption. rsc.orgresearchgate.net Under kinetic control (lower temperatures, shorter reaction times), the product distribution is governed by the relative activation energies for attack at the different positions on the o-xylene ring.
Thermodynamic Control: Friedel-Crafts alkylations are often reversible. researchgate.net At higher temperatures or with longer reaction times, the reaction can come to equilibrium. Under these conditions of thermodynamic control, the most thermodynamically stable isomer will be the major product. plymouth.ac.uk This can lead to product distributions that differ from those predicted by kinetic control, as intermolecular and intramolecular rearrangements (isomerizations) can occur. acs.org For example, while kinetic alkylation of m-xylene (B151644) might yield ortho and para products, thermodynamic control can lead to a different isomer being favored due to reduced steric hindrance. plymouth.ac.uk
Representative Kinetic Data for Analogous Alkylation Reactions
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Activation Energy (Ea, kcal/mol) | Rate Order |
|---|---|---|---|---|---|
| Benzene (B151609) | Phenethyl Chloride | AlCl₃·CH₃NO₂ | 50 | - | 1st in aromatic, 1st in chloride, 2nd in catalyst |
| Toluene | Phenethyl Chloride | AlCl₃·CH₃NO₂ | 50 | 25.8 | 1st in aromatic, 1st in chloride, 2nd in catalyst |
| Benzene | Isopropyl Chloride | Al₂Cl₆ | 25 | 20.6 (ΔG‡) | - |
This table presents representative data from analogous systems to illustrate typical kinetic parameters. Specific values for the synthesis of this compound are not available. core.ac.ukresearchgate.net
Identification and Characterization of Reaction Intermediates
The mechanism for the formation of this compound involves two primary types of transient intermediates:
Carbocation Electrophile: The key electrophile is the 1,3-diphenylbutyl carbocation . This is a secondary carbocation, but its stability is significantly enhanced by the adjacent phenyl group at the C1 position, which can delocalize the positive charge through resonance. Such carbocations are known to be susceptible to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations, although in this specific structure, significant rearrangement is less likely due to its existing stability. christuniversity.in
Sigma Complex (Arenium Ion): After the carbocation attacks the o-xylene ring, a sigma complex is formed. This intermediate is a resonance-stabilized cyclohexadienyl cation. mdpi.com For the formation of the target compound, the attack occurs at the C4 position of o-xylene. The positive charge in this arenium ion is delocalized across the other five carbon atoms of the ring, with significant charge density at the positions ortho and para to the point of attack.
These intermediates are highly reactive and typically have very short lifetimes. Their existence is often inferred from product analysis or studied using advanced techniques such as computational modeling (e.g., Density Functional Theory, DFT) or, in some systems, specialized spectroscopic methods under controlled conditions. nih.govnih.gov
Reaction Dynamics and Transition State Analysis
The reaction dynamics and the nature of the transition states are critical for a complete understanding of the reaction mechanism. This level of analysis is almost exclusively performed using computational chemistry. nih.gov
A potential energy surface (PES) is a theoretical construct that maps the potential energy of the system as a function of the geometric coordinates of the atoms. researchgate.netlibretexts.org The reaction pathway follows a minimum energy path on this surface, connecting reactants, transition states, intermediates, and products.
The key transition state (TS) in the Friedel-Crafts alkylation is the one leading to the formation of the sigma complex. This TS is a high-energy structure where the C-C bond between the electrophile and the aromatic ring is partially formed, and the aromaticity of the ring is beginning to be disrupted. scielo.br Its geometry and energy dictate the reaction's activation barrier. DFT calculations are a common tool used to model these transition states and calculate their energies. nih.gov For instance, studies on the alkylation of benzene have computationally determined the free energy barrier for the C-C bond formation step to be the rate-determining one. researchgate.net
Representative Computed Activation Free Energies (ΔG‡) for Analogous EAS Reactions
| Reaction | Computational Method | Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Benzene + Benzoyl Chloride → Benzophenone (Acylation) | DFT | ~13-15 |
| Benzene + Isopropyl Chloride → Cumene (Alkylation) | DFT (M06-2X) | 20.6 |
| Carbamate + Strong Acid → Isocyanate Cation | DFT | 13.1 |
This table shows representative activation energies calculated for analogous electrophilic substitution steps to provide context for the energetic demands of such reactions. mdpi.comresearchgate.net
Influence of Structural Parameters on Reactivity Profiles
The specific structures of both the aromatic substrate (o-xylene) and the alkylating agent profoundly influence the reaction's outcome and reactivity.
Influence of o-Xylene Structure: The two methyl groups on the benzene ring are electron-donating, which activates the ring toward electrophilic attack, making it more reactive than benzene itself. They are ortho, para-directing substituents. In o-xylene, this leads to two possible positions for electrophilic attack:
Position 3 (and 6): This position is ortho to one methyl group and meta to the other.
Position 4 (and 5): This position is para to one methyl group and ortho to the other. Attack at position 4 is generally favored. While both positions 3 and 4 are activated, the position ortho to a methyl group (position 3) is subject to greater steric hindrance from the adjacent methyl group. colostate.eduresearchgate.net Therefore, the formation of 4 -(1,3-diphenylbutyl)-o-xylene is regiochemically favored over the 3-substituted isomer.
Sophisticated Spectroscopic and Analytical Methodologies for Structural and Purity Assessment
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). lcms.cznih.govchemrxiv.org This high accuracy allows for the unambiguous determination of the elemental formula of a compound. For 4-(1,3-diphenylbutyl)-o-xylene, with a molecular formula of C₂₄H₂₆, HRMS would be used to confirm this composition by providing a highly accurate mass measurement of the molecular ion. uni.lu
Predicted HRMS Data for this compound:
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₂₄H₂₇⁺ | 315.21074 |
| [M+Na]⁺ | C₂₄H₂₆Na⁺ | 337.19268 |
| [M]⁺ | C₂₄H₂₆⁺ | 314.20291 |
Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented, and the resulting fragment ions (product ions) are analyzed. lcms.czresearchgate.netnih.govresearchgate.netnih.govnsf.gov This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. researchgate.netnih.govresearchgate.net
For this compound, the molecular ion would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would be expected to show characteristic losses corresponding to different parts of the molecule.
Predicted Key Fragmentations in MS/MS:
Loss of a phenyl group (C₆H₅, 77 Da): This would lead to a significant fragment ion.
Loss of a benzyl (B1604629) group (C₇H₇, 91 Da): Cleavage at the benzylic position is a common fragmentation pathway for alkylbenzenes.
Cleavage of the butyl chain: Various fragmentations along the butyl chain would result in a series of smaller ions.
Formation of a tropylium (B1234903) ion (m/z 91): This is a very stable carbocation and a common fragment in the mass spectra of compounds containing a benzyl group. docbrown.info
By analyzing these fragmentation pathways, the connectivity of the different structural units within this compound can be confirmed. researchgate.netnih.govresearchgate.net
Chromatographic Separations and Purity Analysis
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for determining its purity. The choice of method is dictated by the volatility and polarity of the compound and the matrix in which it is present.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
Research Findings:
The mass spectrum of a related compound, 1,3-diphenylbutane, shows characteristic fragmentation patterns that can be extrapolated to predict the behavior of this compound. nih.gov The fragmentation of the molecular ion is expected to occur at the weakest bonds, primarily the benzylic C-C bonds, leading to the formation of stable carbocations. For this compound, key fragmentation pathways would likely involve the cleavage of the butyl chain, resulting in fragments corresponding to the diphenylmethyl cation and other related structures.
A typical GC-MS method for analyzing large aromatic hydrocarbons would involve the following parameters:
| Parameter | Value/Description |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and preparative separation of a broad range of compounds, including those that are not sufficiently volatile for GC analysis. For a nonpolar compound like this compound, reversed-phase HPLC is the method of choice.
Research Findings:
The separation of bulky, nonpolar aromatic compounds is routinely achieved using reversed-phase HPLC with a C18 stationary phase. The mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution and reasonable analysis times for complex mixtures containing compounds with a wide range of polarities.
For the purity analysis of this compound, a C18 column with a high carbon load would provide the necessary hydrophobicity to retain this nonpolar analyte. The detection is typically performed using a UV detector, as the multiple aromatic rings in the molecule will exhibit strong absorbance in the UV region (around 254 nm).
A representative HPLC method for the purity analysis of this compound would be as follows:
| Parameter | Value/Description |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-(1,3-diphenylbutyl)-o-xylene, DFT studies could be employed to determine a variety of molecular properties. Calculations could predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a key indicator of chemical reactivity and electronic transitions.
Mechanistic studies using DFT could elucidate the pathways of reactions involving this molecule, for instance, by mapping the potential energy surface of its formation or subsequent reactions. This would involve locating transition states and calculating activation energies, providing a theoretical basis for its reactivity.
Ab initio methods, which are based on first principles without empirical parameters, could provide a higher level of theory for more accurate calculations of reaction energetics. For a molecule with the conformational flexibility of this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could offer benchmark-quality data on reaction enthalpies and the precise geometries of transition states. Such calculations, while computationally intensive, are invaluable for obtaining a definitive understanding of reaction mechanisms.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electrons, molecular modeling and dynamics simulations focus on the movement of atoms and molecules over time, providing insights into conformational landscapes and intermolecular interactions.
Understanding how molecules of this compound interact with each other is key to predicting its bulk properties, such as its crystal structure and physical state. Molecular dynamics simulations could be used to simulate a collection of these molecules, revealing how they pack in a condensed phase. These simulations would highlight the nature and strength of intermolecular forces, such as van der Waals interactions and potential π-π stacking between the aromatic rings.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, computational methods could predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure.
Vibrational Spectra: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. This allows for the assignment of experimental peaks to specific molecular motions.
Electronic Spectra: Time-dependent DFT (TD-DFT) or other excited-state methods can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
In the absence of dedicated research, the application of these powerful computational tools to this compound represents a promising avenue for future investigation, one that would undoubtedly provide a wealth of information about this complex aromatic compound.
Applications in Advanced Materials Science and Engineering
Role as a Structural Motif in Polymer and Macromolecular Architectures
The incorporation of bulky side groups is a well-established strategy for modifying the properties of polymers. nih.gov The 4-(1,3-diphenylbutyl) group in this compound can be considered a significant structural motif that could be integrated into polymer backbones or as a pendant group. The presence of such a bulky, non-polar side chain can influence the polymer's morphology, solubility, and thermal properties. acs.orgcapes.gov.br
The introduction of bulky aromatic side chains can enhance the solubility of polymers in organic solvents and can be used to fine-tune the glass transition temperature. nih.gov In the context of polymer design, the diphenylmethane (B89790) moiety, a substructure within the diphenylbutyl group, is recognized as a key skeleton in organic chemistry. pharmaguideline.comresearchgate.net By preventing close packing of polymer chains, the 4-(1,3-diphenylbutyl) group could increase the free volume within the material, potentially leading to enhanced flexibility and processability. nih.gov The aromatic rings within the structure also offer sites for further functionalization, allowing for the creation of polymers with tailored properties. youtube.com
Table 2: Potential Effects of Incorporating 4-(1,3-Diphenylbutyl)-o-xylene into Polymer Chains
| Property | Potential Effect | Rationale |
| Solubility | Increased in organic solvents | The bulky, aromatic nature of the side group can disrupt polymer chain packing, facilitating solvation. nih.gov |
| Glass Transition Temperature (Tg) | Can be modified | The introduction of bulky side groups can either increase or decrease Tg depending on the flexibility of the linkage and the nature of the polymer backbone. nih.gov |
| Mechanical Properties | Altered flexibility and toughness | The increased free volume can lead to greater flexibility, while the rigid aromatic groups can contribute to toughness. nih.gov |
| Thermal Stability | Potentially enhanced | The presence of aromatic rings often imparts good thermal stability to polymers. nih.gov |
Functionality as a Solvent or Processing Additive in Material Fabrication (e.g., Organic Solar Cells)
The o-xylene (B151617) component of the molecule is a widely used solvent in the fabrication of organic electronic devices, including organic solar cells (OSCs). kaust.edu.saresearchgate.netacs.orgresearchgate.net Its solvent properties are crucial for dissolving and depositing the active layer materials in these devices. acs.orgkit.edu Research has shown that the choice of solvent significantly impacts the morphology of the active layer and, consequently, the device's power conversion efficiency. kaust.edu.saacs.org
While o-xylene itself is a standard solvent, the addition of the large diphenylbutyl group would drastically alter its physical properties, such as boiling point and viscosity. If this compound were to be used as a processing additive, its bulky nature could influence the crystallization and film formation of the active layer components in OSCs. This could potentially be used to control the morphology of the bulk heterojunction, a critical factor for efficient charge separation and transport. youtube.com The use of solvent additives is a common strategy to optimize the performance of organic solar cells. kit.edu
Utilization in the Design of Functional Materials with Specific Interaction Properties
The design of functional materials often relies on controlling the non-covalent interactions between molecules. The two phenyl groups in the diphenylbutyl substituent of this compound are capable of participating in π-π stacking interactions. nih.govlibretexts.orgresearchgate.netresearchgate.net These interactions are fundamental in supramolecular chemistry and play a crucial role in the organization of molecules in the solid state and in solution. nih.govrsc.orgnih.gov
By leveraging these π-π stacking interactions, this compound could be used as a building block for materials with specific recognition and binding properties. The aromatic rings can interact with other π-systems, leading to the formation of ordered assemblies. nih.gov This property is particularly interesting for the development of sensors, where the binding of an analyte to the aromatic surface could trigger a detectable signal. Furthermore, the introduction of fluorine atoms onto the phenyl rings could enhance these π-π stacking interactions through polar-π interactions, a strategy used to create robust supramolecular systems. nih.gov
Engineering of Supramolecular Assemblies Incorporating the Compound
Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent forces. nih.gov The ability of the phenyl groups in this compound to engage in π-π stacking makes it a prime candidate for use as a building block in supramolecular assemblies. rsc.orgnih.govresearchgate.net These assemblies can take various forms, from discrete nanostructures to extended one-, two-, or three-dimensional networks. nih.govacs.org
The self-assembly of aromatic molecules in aqueous solutions can lead to a variety of nanoscopic architectures with well-defined shapes and functions. rsc.org By designing molecules with specific interacting motifs, it is possible to program the formation of these structures. The hydrophobic nature of the this compound molecule would likely drive its assembly in polar solvents, with the aromatic groups providing the directional interactions necessary for creating ordered structures. Such supramolecular assemblies have potential applications in areas like drug delivery, catalysis, and the development of responsive materials. nih.gov
Environmental Chemistry and Persistence Studies
Investigation of Environmental Transport and Fate Mechanisms
The movement and ultimate fate of 4-(1,3-diphenylbutyl)-o-xylene in the environment are governed by its physicochemical properties, which are anticipated to be a composite of its aromatic and alkyl components. The fate of a chemical in the environment is influenced by processes that affect its persistence and mobility, including degradation (photodegradation, chemical, and microbial) and transport (sorption, volatilization, runoff, and leaching). itrcweb.orgoregonstate.edu
Expected Environmental Distribution:
Air: While o-xylene (B151617) itself is volatile and can be released into the atmosphere, the much larger and heavier this compound is expected to have a significantly lower vapor pressure, reducing its potential for atmospheric transport. nih.govgrafiati.com However, if it becomes associated with particulate matter, it could be transported over distances. mdpi.com
Water: The water solubility of this compound is predicted to be low, a characteristic of large, non-polar hydrocarbons. This would limit its dissolution in water bodies but increase its tendency to adsorb to suspended solids and sediments. nih.govnih.gov Runoff from contaminated industrial sites could be a primary route of entry into aquatic systems. nih.gov
Soil and Sediment: Due to its expected low water solubility and high hydrophobicity (a tendency to repel water), this compound is likely to bind strongly to organic matter in soil and sediment. itrcweb.orgoregonstate.edu This sorption would decrease its mobility and bioavailability, leading to its accumulation in these environmental compartments. itrcweb.org The potential for leaching into groundwater is therefore considered to be low, although this can be influenced by soil type and organic content. itrcweb.orgnih.gov
Table 1: Predicted Environmental Behavior of this compound based on Related Compounds
| Environmental Compartment | Predicted Behavior of this compound | Rationale based on Related Compounds (Xylenes, Alkylated PAHs) |
| Air | Low volatility, potential for transport on particulate matter. | Xylenes are volatile, but larger alkylated PAHs have lower vapor pressures and associate with particles. nih.govgrafiati.commdpi.com |
| Water | Low solubility, high potential for sorption to sediment. | Xylenes have limited water solubility; larger aromatic hydrocarbons are generally less soluble and partition to sediments. nih.govnih.gov |
| Soil | Strong sorption to organic matter, low mobility. | Alkylated hydrocarbons exhibit strong binding to soil organic carbon, limiting their movement. itrcweb.orgoregonstate.edu |
| Biota | Potential for bioaccumulation in organisms. | Lipophilic (fat-loving) nature suggests it could accumulate in the fatty tissues of organisms. nih.gov |
This table is generated based on the properties of structurally similar compounds and general principles of environmental science, in the absence of direct data for this compound.
Persistence and Biodegradation Research
The persistence of a chemical in the environment is determined by its resistance to degradation processes. For organic compounds like this compound, biodegradation by microorganisms is a primary degradation pathway. researchgate.netresearchgate.net
Expected Persistence:
The complex structure of this compound, with its multiple aromatic rings and branched alkyl chain, suggests that it would be more persistent than simpler aromatic hydrocarbons like xylene. mdpi.comresearchgate.net Alkylated polycyclic aromatic hydrocarbons (PAHs) are known to be persistent in the environment. mdpi.comresearchgate.net The persistence is often expressed as a half-life, the time it takes for half of the initial amount of a substance to disappear. oregonstate.edu While no half-life data exists for this compound, it is expected to be in the range of moderately persistent to persistent. oregonstate.edu
Potential Biodegradation Pathways:
The biodegradation of hydrocarbons is typically initiated by oxygenase enzymes produced by microorganisms. researchgate.netresearchgate.netfrontiersin.org For this compound, degradation could potentially start at several points on the molecule:
Oxidation of the xylene ring: Microorganisms are known to degrade xylenes, often starting with the oxidation of a methyl group to form an alcohol, which is then further oxidized. researchgate.netpsu.edu
Oxidation of the diphenylbutyl chain: The alkyl chain could be attacked by alkane hydroxylases, which are enzymes that introduce oxygen atoms into alkane chains, initiating their breakdown. frontiersin.org The degradation of long-chain and branched alkanes is a known microbial process. researchgate.netfrontiersin.org
Attack on the phenyl rings of the butyl chain: The benzene (B151609) rings of the diphenylbutyl group could also be targeted by ring-hydroxylating dioxygenases, leading to the formation of catechols that can then be further degraded.
The presence of multiple potential sites for initial enzymatic attack could lead to a variety of degradation intermediates. However, the steric hindrance from the bulky diphenylbutyl group might slow down the enzymatic degradation of the o-xylene ring, and vice versa.
Table 2: Microbial Genera with Known Hydrocarbon-Degrading Capabilities
| Microbial Genus | Type of Hydrocarbons Degraded | Reference |
| Pseudomonas | Benzene, Toluene, Xylene, n-alkanes, PAHs | researchgate.netpsu.edunih.gov |
| Rhodococcus | Xylene, PAHs | researchgate.net |
| Bacillus | Crude oil components | researchgate.net |
| Lysinibacillus | Polyethylene (pre-treated with xylene) | neptjournal.com |
| Cladophialophora | Toluene, Ethylbenzene, Xylenes | grafiati.com |
This table lists microorganisms capable of degrading compounds structurally related to this compound and is not an exhaustive list.
Comparative Analysis of Environmental Behavior with Related Arylalkyl Compounds
A comparative analysis with simpler, more studied arylalkyl compounds can provide insights into the likely environmental behavior of this compound.
Comparison with Xylene:
Volatility and Mobility: o-Xylene is significantly more volatile and mobile in the environment than this compound is expected to be. nih.govgrafiati.com This is due to the much lower molecular weight and smaller size of the xylene molecule.
Persistence: o-Xylene is considered to be readily biodegradable under aerobic conditions. psu.edu The complex structure of this compound likely makes it more resistant to microbial attack and therefore more persistent. mdpi.com
Comparison with Diphenylalkanes:
Sorption: Diphenylalkanes, like other non-polar hydrocarbons, tend to sorb strongly to soil and sediment. This property is expected to be shared and possibly enhanced in this compound due to its larger size and hydrophobicity. Studies on substituted diphenylamines have shown their tendency to be partially removed in wastewater treatment plants and accumulate in sludge. researchgate.net
Biodegradation: The biodegradation of diphenylmethane (B89790) has been studied, and while it can be degraded, the rate is often slow. The addition of the butyl-o-xylene group to a diphenyl structure would likely increase its resistance to degradation.
Comparison with Alkylated PAHs:
Persistence and Toxicity: Alkylated PAHs are often found to be more persistent and, in some cases, more toxic than their parent PAHs. mdpi.com This is a significant concern for large, alkylated aromatic molecules like this compound. Research on alkylated PAHs indicates that their environmental concentrations near industrial and urban areas can be elevated. mdpi.com
Bioaccumulation: The lipophilic nature of alkylated PAHs leads to their bioaccumulation in aquatic organisms. nih.gov It is reasonable to assume that this compound would also have a potential for bioaccumulation.
Table 3: Comparative Environmental Properties of Related Arylalkyl Compounds
| Compound/Class | Volatility | Water Solubility | Sorption to Soil/Sediment | Biodegradability |
| o-Xylene | High | Low | Moderate | Readily biodegradable |
| Diphenylalkanes | Low | Very Low | High | Slowly biodegradable |
| Alkylated PAHs | Very Low | Very Low | Very High | Generally slow to very slow |
| This compound (Predicted) | Very Low | Very Low | Very High | Predicted to be slow |
This table provides a qualitative comparison based on available data for related compounds and is intended to frame the expected properties of this compound.
Future Research Directions and Emerging Opportunities
Development of Novel and Highly Efficient Synthetic Pathways
The traditional synthesis of 4-(1,3-Diphenylbutyl)-o-xylene likely relies on classical Friedel-Crafts alkylation, which often suffers from issues like catalyst waste, low regioselectivity, and the use of harsh reagents. Future research is poised to overcome these limitations by exploring more sophisticated and sustainable synthetic strategies.
Key areas of development include:
Catalyst Innovation: Moving beyond traditional Lewis acids like AlCl₃ to solid acid catalysts (e.g., zeolites, clays) or advanced metal-organic frameworks (MOFs) could offer enhanced reusability, selectivity, and milder reaction conditions.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. Implementing the synthesis in a flow system could significantly improve yield, reduce reaction times, and enhance safety, particularly for exothermic alkylation reactions.
C-H Activation: A paradigm-shifting approach would involve the direct C-H functionalization of o-xylene (B151617). This atom-economical method would forge the necessary carbon-carbon bond by activating a specific C-H bond on the xylene ring, bypassing the need for pre-functionalized reagents and reducing waste streams.
Photocatalysis: Visible-light-mediated photocatalysis offers a green alternative for driving complex organic transformations. acs.org Developing a photocatalytic cycle for the synthesis could enable the reaction to proceed under ambient temperature and pressure, minimizing energy consumption. acs.org
| Synthetic Method | Potential Advantages | Key Research Challenge |
| Solid Acid Catalysis | Reusability, reduced waste, improved selectivity | Designing catalysts with optimal pore size and acidity |
| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design and optimization for multi-phase reactions |
| C-H Activation | High atom economy, reduced synthetic steps | Achieving high regioselectivity on the o-xylene ring |
| Photocatalysis | Mild conditions, sustainable energy source | Identifying suitable photocatalysts and reaction pathways acs.org |
Exploration of Untapped Reactivity Profiles and Catalytic Transformations
The sterically hindered nature of this compound suggests a unique reactivity profile. The bulky substituent can influence the electronic properties of the aromatic ring and sterically shield certain positions, leading to unusual reaction outcomes.
Future investigations could focus on:
Selective Oxidation: Targeting the benzylic protons on the xylene ring or the butyl chain for selective oxidation could yield valuable functionalized derivatives like ketones, alcohols, or carboxylic acids. researchgate.net For instance, using a copper-based MOF catalyst has shown high selectivity in oxidizing p-xylene (B151628) to 4-hydroxymethylbenzoic acid under mild conditions. researchgate.net
Dehydrogenation: Catalytic dehydrogenation could transform the diphenylbutyl group into a more conjugated system, potentially creating novel chromophores or materials with interesting photophysical properties.
Dearomatization: Advanced photocatalytic methods, such as energy transfer (EnT) catalysis, could be employed to overcome the high energy barrier for dearomatization. acs.org This would convert the planar aromatic xylene core into a three-dimensional, C(sp³)-rich scaffold, a desirable feature in medicinal chemistry for creating novel molecular structures. acs.orgacs.org
Polymerization: While the compound itself may not be a monomer, its derivatives could be. Functionalizing the terminal phenyl groups or the xylene ring could create monomers for synthesizing specialty polymers with high thermal stability and specific mechanical properties, leveraging the bulky, rigid structure. uwo.casyngeneintl.com
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Emerging opportunities in this domain include:
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcomes of electrophilic aromatic substitutions, including identifying the most likely site of reaction (regioselectivity). acs.orgresearchgate.netrsc.org Such models have achieved high accuracy (up to 93%) and could be adapted to predict the behavior of o-xylene with various electrophiles in the presence of the bulky substituent. researchgate.netnih.gov
Catalyst Design and Discovery: AI can accelerate the discovery of novel catalysts by sifting through vast chemical spaces and identifying candidates with optimal properties for a specific transformation. joaiar.orgarxiv.org This data-driven approach can predict catalyst performance based on structure, composition, and reaction conditions, reducing the need for extensive trial-and-error experimentation. meryt-chemical.comoaepublish.com
Property Prediction: By analyzing the molecular structure, AI algorithms can predict various physicochemical properties, such as solubility, boiling point, and spectroscopic signatures (e.g., NMR and IR spectra), which is invaluable for characterizing new derivatives. nih.gov
| AI/ML Application | Objective | Potential Impact |
| Regioselectivity Prediction | Predict the site of electrophilic attack on the aromatic ring rsc.org | Reduces synthetic trial-and-error, improves efficiency researchgate.net |
| AI-Driven Catalyst Design | Identify optimal catalysts for synthesis or functionalization joaiar.org | Accelerates development of more efficient and sustainable processes meryt-chemical.com |
| Spectroscopic Prediction | Generate predicted NMR/IR spectra for novel derivatives | Aids in structural elucidation and characterization |
| QSAR Modeling | Relate molecular structure to chemical activity/properties | Guides the design of molecules for specific applications |
Expanding Applications in Niche Scientific and Technological Fields
The unique combination of a rigid aromatic core and flexible, bulky phenyl groups suggests potential applications in materials science and other advanced fields.
Future research could unlock its potential as:
High-Performance Fluids: The bulky, non-polar structure could impart high thermal stability and a desirable viscosity index, making it a candidate for specialty lubricants or hydraulic fluids in extreme environments.
Organic Scintillators: Polycyclic aromatic hydrocarbons (PAHs) are known for their ability to emit light upon interaction with ionizing radiation. nih.govwikipedia.orgresearchgate.net The structure of this compound could be investigated for its scintillation properties, potentially for use in radiation detection.
Building Blocks for Functional Polymers: As a component in larger polymeric structures, it could enhance thermal resistance, mechanical strength, and dielectric properties. syngeneintl.com Functionalized polymers are critical for developing next-generation materials for clean energy, electronics, and medical devices. syngeneintl.com
Molecular Probes: By attaching fluorescent tags or other reporter groups, the molecule could serve as a probe to study non-covalent interactions in complex biological or chemical systems, with its shape and size influencing its binding properties.
Design of Next-Generation Analytical Methodologies for Complex Systems
The analysis of this compound and its derivatives, especially within complex mixtures containing isomers, presents a significant challenge that drives the development of more powerful analytical techniques.
Key advancements will likely involve:
Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer vastly superior separating power compared to conventional GC, which is essential for resolving closely related isomers in complex hydrocarbon matrices.
Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge (via their collision cross-section, CCS). azom.comnih.gov IM-MS is exceptionally well-suited for distinguishing between isomers that are indistinguishable by mass spectrometry alone. azom.comrsc.orgfrontiersin.org This method could provide unambiguous identification of this compound and its structural isomers. bohrium.com
Advanced NMR Techniques: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR experiments (like HMBC, HSQC) are crucial for unambiguously assigning the complex proton and carbon signals of such a molecule. researchgate.net These techniques help to piece together the molecular structure by revealing through-bond correlations between different atoms. researchgate.net
Hyphenated Spectroscopic Methods: The coupling of techniques like HPLC with UV-Vis, FTIR, or NMR spectroscopy provides multiple streams of data from a single analysis, enabling more confident identification and structural elucidation of unknown derivatives and impurities. creative-proteomics.com
| Analytical Technique | Primary Application for this Compound | Advantage |
| GCxGC-MS | Separation of isomers in complex mixtures | Superior resolution and peak capacity |
| Ion Mobility-MS (IM-MS) | Unambiguous differentiation of structural isomers azom.comrsc.org | Provides structural information (shape/size) nih.govbohrium.com |
| 2D NMR (HMBC, HSQC) | Complete and unambiguous structural elucidation researchgate.net | Reveals detailed atomic connectivity |
| HPLC-DAD/FTIR | Analysis of functionalized, less volatile derivatives | Provides both quantitative and functional group information |
Q & A
Q. Structural Validation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- X-ray Diffraction (XRD) : Single-crystal XRD for definitive stereochemical assignment .
Basic: How are thermodynamic properties (e.g., enthalpy, vapor pressure) of this compound experimentally determined?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measures phase transitions and enthalpy changes .
- Vapor Pressure Measurements : Static or dynamic methods using calibrated manometers .
- Equation of State (EoS) Modeling : TRC databases or computational tools (e.g., NIST REFPROP) to correlate experimental data .
Example Data (Analogous to o-Xylene):
| Property | Experimental Value (o-Xylene) | AAD* (%) | Method Reference |
|---|---|---|---|
| Enthalpy of Vaporization | 36.5 kJ/mol | 1.2 | DSC |
| Critical Temperature | 630 K | 0.8 | EoS |
| *AAD: Average Absolute Deviation between experimental and calculated values. |
Advanced: How does the 1,3-diphenylbutyl substituent influence catalytic oxidation pathways compared to unsubstituted o-xylene?
Methodological Answer:
- Catalyst Design : Use Pt@MnOx/γ-Al₂O₃ to enhance interfacial electron transfer and active oxygen species generation .
- Reaction Variables :
Key Findings (From o-Xylene Studies):
| Mn Loading (wt%) | Energy Density (J/L) | Conversion (%) | Reference |
|---|---|---|---|
| 0 | 0 | 2 | |
| 6 | 500 | 20.3 |
Advanced: What methodologies elucidate the adsorption mechanisms of this compound on organo-modified adsorbents?
Methodological Answer:
- Adsorption Isotherms : Langmuir/Freundlich models to assess capacity and affinity .
- pH Dependence : Conduct experiments at pH 6 to favor deprotonated species, enhancing hydrophobic interactions .
- Comparative Studies : Use activated carbon as a benchmark for performance evaluation .
Example Data (Organo-Kaolin vs. Activated Carbon):
| Adsorbent | qₘₐₓ (mg/g) | pH | Reference |
|---|---|---|---|
| Organo-Kaolin | 120 | 6 | |
| Activated Carbon | 150 | 6 |
Advanced: How can kinetic and spectroscopic techniques resolve reaction mechanisms involving this compound?
Methodological Answer:
- In Situ FTIR : Track intermediate formation (e.g., carbonyl groups during oxidation) .
- GC-MS : Identify volatile byproducts (e.g., phenylacetic acid derivatives) .
- Kinetic Modeling : First-order kinetics under UV/ozone degradation, with rate constants (k) derived from ln(C₀/C) vs. time plots .
Degradation Efficiency (Analogous to o-Xylene):
| Degradation Method | Time (h) | Degradation (%) | Reference |
|---|---|---|---|
| UV + Ozone | 3 | >80 |
Advanced: How do computational models predict the crystallographic behavior of this compound?
Methodological Answer:
- PXRD Simulations : Compare experimental patterns with predicted structures (e.g., 2-fold vs. 5-fold symmetry) .
- Density Functional Theory (DFT) : Optimize geometry and calculate lattice energies .
Validation Metrics:
| Structure | Simulated vs. Experimental PXRD Match (%) | Reference |
|---|---|---|
| Predicted 3-Fold | 92 |
Basic: What solvent systems optimize purification of this compound, and how is purity quantified?
Methodological Answer:
- Solvent Selection : Non-polar solvents (e.g., hexane) for recrystallization; o-xylene as a reaction medium .
- Purity Assessment :
Advanced: How does parametric sensitivity analysis guide reactor design for this compound oxidation?
Methodological Answer:
- Critical Parameters : Temperature, pressure, and feed concentration to avoid runaway reactions .
- Stability Criteria : Use dimensionless sensitivity coefficients (e.g., θ > 1 indicates instability) .
Case Study (From o-Xylene Oxidation):
| Parameter | Safe Range | Sensitivity Coefficient | Reference |
|---|---|---|---|
| Temperature | 300–350°C | θ = 0.8 | |
| O₂ Concentration | 10–15 vol% | θ = 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
